molecular formula C17H8N2O4 B3183306 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin CAS No. 90146-01-3

3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin

Cat. No.: B3183306
CAS No.: 90146-01-3
M. Wt: 304.26 g/mol
InChI Key: FJBJRHZSCDFLBF-UHFFFAOYSA-N
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Description

3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is a complex organic compound that combines the structural features of benzoxazole and coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by further reactions to introduce the cyano and hydroxy groups. Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly solvents and reagents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is unique due to the combination of the benzoxazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O4/c18-8-11-10-6-5-9(20)7-14(10)23-17(21)15(11)16-19-12-3-1-2-4-13(12)22-16/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBJRHZSCDFLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902314
Record name NoName_1554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
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3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
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3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
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3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
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3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 6
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin

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